molecular formula C9H14N2O2 B13537561 3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one

3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one

Cat. No.: B13537561
M. Wt: 182.22 g/mol
InChI Key: ISBLMEQTPVURAE-UHFFFAOYSA-N
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Description

3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable pyridinone precursor with an appropriate amine and an alkylating agent. One common method involves the use of a multicomponent reaction (MCR) where aldehydes, amines, and β-ketoesters are reacted in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or organocatalysts are often employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The butan-2-yloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyridinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting antineoplastic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-4-(butan-2-yloxy)-1,2-dihydropyridin-2-one apart is its unique combination of functional groups, which allows for a diverse range of chemical modifications and applications. Its butan-2-yloxy group provides additional sites for chemical reactions, enhancing its versatility in synthetic chemistry .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-4-butan-2-yloxy-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-3-6(2)13-7-4-5-11-9(12)8(7)10/h4-6H,3,10H2,1-2H3,(H,11,12)

InChI Key

ISBLMEQTPVURAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C(=O)NC=C1)N

Origin of Product

United States

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